2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide - 1311279-34-1

2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide

Catalog Number: EVT-1691450
CAS Number: 1311279-34-1
Molecular Formula: C17H18F3N3O2
Molecular Weight: 353.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl)phenoxy)methyl)phenyl)acetate

    Compound Description: (E)-Methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl)phenoxy)methyl)phenyl)acetate is a compound that has been synthesized and characterized using various spectroscopic techniques, including 1H and 13C NMR, IR, and MS spectroscopy. Its molecular structure was further investigated using X-ray crystallography. This compound was found to exist as a dimer in its crystal structure, formed through C‒H···O interactions between two independent molecules. These dimers are further linked by weak interactions with other dimers, resulting in a four-molecule crystal packing arrangement.

-(((3-Bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)benzonitrile

    Compound Description: 4-(((3-Bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)benzonitrile is a compound whose crystal structure has been determined using X-ray crystallography. It crystallizes in the triclinic crystal system, belonging to the space group P1¯.

N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) [³, ⁸, ¹⁰]

    Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

      Compound Description: CYH33 is a highly potent and selective inhibitor of the PI3Kα isoform, a key regulator of cell growth and survival frequently deregulated in various human cancers. CYH33 demonstrated significant anti-proliferative activity against a panel of cancer cell lines, particularly those derived from breast cancer, and showed promising efficacy in inhibiting tumor growth in a mouse xenograft model without causing significant toxicity.

    (2S)-N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide

      Compound Description: (2S)-N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide is a potent and selective topical androgen receptor antagonist. This compound exhibited promising hair-growth-promoting effects in both hair-growth and androgenetic alopecia mouse models without any noticeable toxicity. Its favorable pharmacokinetic properties, including high skin exposure and low plasma exposure following topical administration, make it a potential candidate for treating androgenetic alopecia.

    -((3-aminophenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid (N70)

      Compound Description: N70 represents a non-covalent inhibitor targeting KDM5 histone demethylases. It displays αKG-competitive inhibition, implying its interaction with the enzyme's active site.

    N71

      Compound Description: N71 is a derivative of N70, modified to incorporate a (dimethylamino)but-2-enamido)phenyl moiety. This modification is designed to facilitate covalent interaction with a non-catalytic cysteine residue (Cys481) near the active site of KDM5 histone demethylases. This covalent interaction aims to enhance the inhibitory activity and selectivity of N71 compared to the non-covalent inhibitor N70.

    -(2-(((6-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one

      Compound Description: This compound exhibits a distinct C-F···π interaction involving the trifluoromethyl group and a pyridinyl π-ring. This interaction, primarily driven by dispersion forces, contributes to the stabilization of molecular pairs within the crystal structure.

    N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) Analogs

      Compound Description: This series of analogs were derived from TAK-632 through structural modifications aimed at improving its potency and selectivity as a necroptosis inhibitor targeting RIPK3. Modifications primarily focused on the carbamide group, leading to the identification of compound 42. This analog exhibited significantly higher selectivity for RIPK3 over RIPK1 and effectively blocked necrosome formation by inhibiting RIPK3 phosphorylation in necroptotic cells.

    (4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid sodium salt

      Compound Description: This compound represents a novel crystalline form of the sodium salt of (4-{4-[5-(6-trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid. This crystalline form is intended for use in treating or preventing conditions or diseases in mammals, particularly humans, related to DGAT1 activity.

    -((3-(Pyridin-2-yl)-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propanoic acid Derivatives

      Compound Description: A series of 2-((3-(pyridin-2-yl)-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propanoic acid derivatives (I-01 to I-27) were designed and synthesized as potential herbicides based on a scaffold-hopping strategy from haloxyfop. SAR analysis revealed that a trifluoromethyl group at the 5-position of the pyridine ring is crucial for herbicidal activity, and the presence of an additional fluorine or chlorine atom at the 3-position further enhances this activity. Notably, carboxylic ester derivatives displayed superior herbicidal activity compared to their amide counterparts, with shorter chain lengths showing higher potency.

    Acid Derivatives (4-[4-[5-(Substituted amino)-pyridin-2-yl]phenyl]-cyclohexyl)-acetic acid

      Compound Description: This group comprises various acid derivatives of (4-[4-[5-(substituted amino)-pyridin-2-yl]phenyl]-cyclohexyl)-acetic acid, designed and synthesized as potential DGAT inhibitors. This group of compounds features a range of substituents on the amino group, including various heterocyclic and aromatic moieties, to explore their structure-activity relationships.

    -(Pyridin-3-yl)-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one Derivatives

      Compound Description: These compounds act as selective HIF-prolyl-4-hydroxylase inhibitors, designed for potential therapeutic applications in cardiovascular and blood diseases. Their mechanism of action involves inducing HIF target genes, such as erythropoietin, which play crucial roles in erythropoiesis. The derivatives encompass various substituents on the pyridine rings and the pyrazol-3-one moiety to explore structure-activity relationships and optimize biological activity.

    methanone [¹³, ¹⁴]

      N-(4-Trifluoromethyl-5-ethoxycarbonylthiazole-2-yl)-2-(4-(3-fluoro-5-chloropyridin-2-yl)oxy)phenoxy)propionamide

        Compound Description: This compound belongs to a series of N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides synthesized and evaluated for their herbicidal activity.

      -(3-Substituted-acryloyl)-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidines

        Compound Description: These compounds are a series of derivatives synthesized from 6-acetyl-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine. The synthesis involves reacting the parent compound with various arylaldehydes under basic conditions. These derivatives are characterized by the presence of a 3-substituted-acryloyl group at the 6-position of the thieno[2,3-d]pyrimidine ring system.

      -[3-Cyano-2-ethoxy-4-(4-substituted-phenyl)-pyridin-6-yl]-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidines

        Compound Description: These compounds represent another series of derivatives derived from 6-acetyl-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine. The synthesis involves reacting the parent compound with various arylmethylidenemalononitriles under basic conditions. These derivatives are characterized by the presence of a complex 3-cyano-2-ethoxy-4-(4-substituted-phenyl)-pyridin-6-yl substituent at the 6-position of the thieno[2,3-d]pyrimidine ring system.

      -(5-(tributylstannyl)benzofuran-2-yl)pyridin-2-amine

        Compound Description: 5-(5-(tributylstannyl)benzofuran-2-yl)pyridin-2-amine is designed as a precursor for radioiodination to develop potential amyloid imaging agents for diagnosing Alzheimer's disease (AD).

      N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives

        Compound Description: This series of compounds was synthesized as potential therapeutic agents for metabolic syndrome, a cluster of conditions that increase the risk of cardiovascular disease and type 2 diabetes.

      -Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one

        Compound Description: 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is a key intermediate compound in synthesizing various biologically active compounds, particularly those with potential anticancer properties.

      -(3,5-Bis-trifluoromethyl-phenyl)-N-[6-(1,1-dioxo-1λ6-thiomorpholin-4-yl)-4-(2-methyl or 4-fluoro-2-methyl substituted)phenyl-pyridin-3-yl]-N-methyl-isobutyramide

        Compound Description: This compound represents a class of molecules containing a thiomorpholine dioxide moiety linked to a pyridine ring, which is further substituted with various groups including trifluoromethyl, isobutyramide, and phenyl rings.

      -(3,5-bis-trifluoromethyl-phenyl)-N-[6-(4-1,1-dioxo-1λ6-thiomorpholin-yl)-4-(4-fluoro-2-methyl-phenyl)-pyridin-3-yl]-N-methyl-isobutyramide

        Compound Description: This compound, similar to the previous one, belongs to a class of molecules containing a thiomorpholine dioxide moiety linked to a substituted pyridine ring. It features specific substitutions, including trifluoromethyl, isobutyramide, and a 4-fluoro-2-methyl-phenyl group.

      (S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

        Compound Description: Compound 29 is a potent and selective P2X7 antagonist identified through a novel dipolar cycloaddition reaction/Cope elimination sequence. This compound demonstrated robust P2X7 receptor occupancy at low doses in rats, making it a potential candidate for treating mood disorders.

      (S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

        Compound Description: Compound 35, another potent and selective P2X7 antagonist, was identified alongside Compound 29. It exhibited robust P2X7 receptor occupancy in rats and demonstrated favorable properties like good solubility and tolerability in preclinical studies. Its promising profile led to its selection as a clinical candidate for further evaluation in phase I clinical trials for safety and tolerability in humans.

      [(4a,5,6,7,7a-η)-4-(Dimethylamino)-1H-1-pyridin-5-yl][1,2,3,4,5-η)-1,2,3,4,5-pentaphenyl-2,4-cyclopentadien-1-yl]iron

        Compound Description: This organometallic compound acts as a chiral catalyst for the kinetic resolution of secondary alcohols. Its ability to selectively catalyze the transformation of one enantiomer of a racemic mixture over the other makes it a valuable tool in asymmetric synthesis.

      (3-((4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (Racemic and Enantiomers)

        Compound Description: This compound, particularly its (R,R)-enantiomer (PAT-1251), is a potent, selective, and orally available inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in the pathogenesis of fibrosis.

      -{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one (AZD0156)

        Compound Description: AZD0156 is a potent and selective ataxia telangiectasia mutated (ATM) kinase inhibitor with promising preclinical pharmacokinetic properties, including good oral bioavailability and a favorable predicted human pharmacokinetic half-life.

      -Carboxy-2-[phenoxy]-6(7)substituted quinoxalines and N-[4-(6(7) substituted-3-carboxyquinoxalin-2-yl)hydroxy]benzoylglutamates

        Compound Description: These compounds, incorporating quinoxaline scaffolds with various substituents, were synthesized and evaluated for their in vitro anticancer activity.

      -Trifluoromethyl Derivatives of 2-Arylamino-4-(Pyridin-3-yl)pyrimidines

        Compound Description: This set of compounds includes the 6-trifluoromethyl derivative of nilotinib, a known tyrosine kinase inhibitor, and other novel 6-trifluoromethyl substituted 2-arylamino-4-(pyridin-3-yl)pyrimidines.

      Alkyl 2-{[(2r,3s,5r)-5-(4-Amino-2-oxo-2H-pyrimidine-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy]-phenoxy-phosphorylamino}-propionates

        Compound Description: These compounds represent a novel class of nucleoside inhibitors targeting the RNA polymerase HCV NS5B, essential for the replication of the hepatitis C virus (HCV). They demonstrate potent antiviral activity against HCV and hold promise as potential therapeutic agents for treating chronic hepatitis C infection.

      Zn(II) Phthalocyanine Complexes

        Compound Description: This research focuses on synthesizing and investigating the antibacterial activity of three zinc(II) phthalocyanine complexes with varying charges against Escherichia coli and Staphylococcus aureus, both in planktonic and biofilm forms.

      (Pyridin-4-yl)benzylamides

        Compound Description: This class of compounds act as allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR), a target of interest for various neurological and psychiatric disorders.

      -Hydroxy-4-(pyridin-3-yl)-5-(2-thienylcarbonyl)-6-trifluoromethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one

        Compound Description: This compound features a pyrimidine ring system substituted with a pyridine ring, a thienylcarbonyl group, and a trifluoromethyl group. The crystal structure is stabilized by a network of intermolecular hydrogen bonds, highlighting the importance of these interactions in solid-state packing.

      ,6,7-Trichloro-3-(trifluoromethyl)quinoxaline, 1-(5-(4-(tert-Butyl)phenyl)-1,3,4-oxadiazol-2-yl)-6,6-dimethyl-3-(methylsulfonyl)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, 2-((4-Chlorophenyl)thio)-3-(trifluoromethyl)quinoxaline and 3-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)phenyl cyclohexanecarboxylate

        Compound Description: These compounds are allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), a target for type 2 diabetes mellitus treatment.

      N-(6-(2-(Dimethylamino)ethoxy)-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-α]pyrimidine-7-amine (DFPA)

        Compound Description: DFPA is a molecule investigated for its potential as an anti-tuberculosis drug. Density functional theory (DFT) calculations were employed to study its molecular structure, vibrational frequencies, and electronic properties. The study revealed potential inhibitory activity against MtPanK and PanK, enzymes crucial for Mycobacterium tuberculosis survival, making DFPA a promising lead for developing new anti-tuberculosis agents.

      (S)-1-(4-(6-(Dimethylamino)quinoxalin-2-yl)phenoxy)-3-fluoropropan-2-ol ([18F]-S16)

        Compound Description: [18F]-S16 is a novel PET tracer developed for imaging tau deposition in Alzheimer's disease (AD). It demonstrated promising results in a pilot human study, exhibiting excellent blood-brain barrier penetration and increased cortical uptake in AD patients compared to healthy controls.

      -(4-(6-Chloro-2-benzoxazolyloxy)phenoxy)-N-phenylpropionamide Derivatives

        Compound Description: These derivatives, structurally related to existing herbicides, were synthesized and evaluated for their selective herbicidal activity against barnyard grass (Echinochloa crus-galli) while minimizing harm to rice plants (Oryza sativa L.).

      Bis-tridentate Iridium(III) Complexes

        Compound Description: This study focuses on synthesizing and characterizing four blue-emissive iridium(III) complexes with bis-tridentate architectures. These complexes were investigated for their potential application as both emissive dopants and sensitizers in organic light-emitting diode (OLED) devices.

      Properties

      CAS Number

      1311279-34-1

      Product Name

      2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide

      IUPAC Name

      2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanamide

      Molecular Formula

      C17H18F3N3O2

      Molecular Weight

      353.34 g/mol

      InChI

      InChI=1S/C17H18F3N3O2/c1-10(16(21)24)25-13-6-4-5-11(7-13)14-8-12(17(18,19)20)9-15(22-14)23(2)3/h4-10H,1-3H3,(H2,21,24)

      InChI Key

      RKHHOKYBSGABNY-UHFFFAOYSA-N

      SMILES

      CC(C(=O)N)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C

      Canonical SMILES

      CC(C(=O)N)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.